molecular formula C21H20N4O4 B11089839 N,N'-dibenzyl-2-methyl-4,6-dinitrobenzene-1,3-diamine

N,N'-dibenzyl-2-methyl-4,6-dinitrobenzene-1,3-diamine

Cat. No.: B11089839
M. Wt: 392.4 g/mol
InChI Key: RKEIGNMRDVHCCH-UHFFFAOYSA-N
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Description

N-BENZYL-N-[3-(BENZYLAMINO)-2-METHYL-4,6-DINITROPHENYL]AMINE is an organic compound characterized by its complex structure, which includes benzyl and dinitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N-[3-(BENZYLAMINO)-2-METHYL-4,6-DINITROPHENYL]AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzylamine with 2-methyl-4,6-dinitrophenyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-N-[3-(BENZYLAMINO)-2-METHYL-4,6-DINITROPHENYL]AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylamine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-BENZYL-N-[3-(BENZYLAMINO)-2-METHYL-4,6-DINITROPHENYL]AMINE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-BENZYL-N-[3-(BENZYLAMINO)-2-METHYL-4,6-DINITROPHENYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylmethylamine: Similar in structure but lacks the dinitrophenyl group.

    N-Benzyl-N-methylamine: Contains a methyl group instead of the dinitrophenyl group.

    N-Benzyl-N-(3-aminopropyl)amine: Similar but with a different substitution pattern.

Uniqueness

N-BENZYL-N-[3-(BENZYLAMINO)-2-METHYL-4,6-DINITROPHENYL]AMINE is unique due to the presence of both benzyl and dinitrophenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

1-N,3-N-dibenzyl-2-methyl-4,6-dinitrobenzene-1,3-diamine

InChI

InChI=1S/C21H20N4O4/c1-15-20(22-13-16-8-4-2-5-9-16)18(24(26)27)12-19(25(28)29)21(15)23-14-17-10-6-3-7-11-17/h2-12,22-23H,13-14H2,1H3

InChI Key

RKEIGNMRDVHCCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1NCC2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-])NCC3=CC=CC=C3

Origin of Product

United States

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